4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride

Descripción general

Descripción

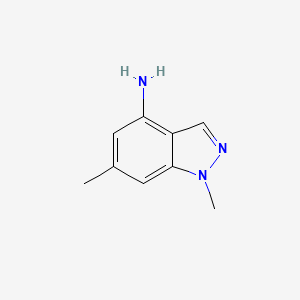

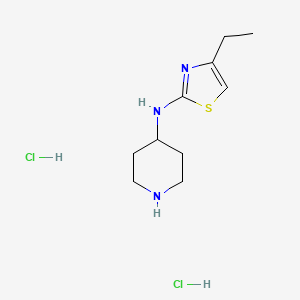

“4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1803567-12-5 . It has a molecular weight of 290.21 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClNOS.ClH/c1-15-12-6-10 (2-3-11 (12)13)14-7-9-4-5-16-8-9;/h2-6,8,14H,7H2,1H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-Chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride shows promising results as a corrosion inhibitor. In a study by (Daoud et al., 2014), it was found to be effective in inhibiting the corrosion of mild steel in acidic environments. The compound's efficiency as a corrosion inhibitor increases with concentration, adhering to the Langmuir’s isotherm, which suggests its potential utility in industrial applications.

Biological Activity

This compound has been identified as potentially biologically active. Research by (Jarak et al., 2007) explored substituted anilides of the heterocyclic series, indicating that these compounds, including ones related to this compound, could be of interest in the development of new pharmaceuticals.

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound have been extensively studied. For example, (Osowole, 2011) demonstrated the formation of metal(II) thiophenyl Schiff base complexes with this compound, indicating its utility in forming complexes that could have applications in materials science and catalysis.

Antimicrobial Activity

Research by (Habib et al., 2013) and (Patel et al., 2013) indicates that derivatives of this compound show significant antimicrobial activity. These studies suggest that compounds derived from this chemical could be useful in the development of new antimicrobial agents.

Cytotoxicity and Cancer Research

Another significant application area is in cytotoxicity and cancer research. Studies like those by (Pandey et al., 2019) have demonstrated that derivatives of this compound exhibit promising inhibitory activity against various human cancer cell lines, indicating potential applications in cancer therapy.

Electrochemistry

The compound's electrochemical properties have been explored in studies like that by (Geethanjali et al., 2015), which investigated fluorescence quenching in boronic acid derivatives. This research contributes to a deeper understanding of the compound's behavior in electrochemical applications.

Photochemical Applications

In photochemistry, research by (Guizzardi et al., 2000) shows the utility of this compound derivatives in the synthesis of various heterocycles, highlighting its role in photochemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline hydrochloride . These factors could include pH, temperature, presence of other molecules, and the specific cellular or tissue environment where the compound is active.

Propiedades

IUPAC Name |

4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNOS.ClH/c1-15-12-6-10(2-3-11(12)13)14-7-9-4-5-16-8-9;/h2-6,8,14H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKRRAIFXVNNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NCC2=CSC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)

![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)

![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)

![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)

![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)

![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)

![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)